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Indium phosphide

Thermal Management RF Power Amplifiers Millimeter-Wave Devices

Indium phosphide (InP, CAS 22398-80-7) is a binary III-V compound semiconductor characterized by a direct bandgap of approximately 1.35 eV at room temperature and a zinc blende (sphalerite) crystal structure. This material system is distinguished by its high electron mobility (up to ~5400 cm²/V·s in bulk material), high peak electron drift velocity (exceeding 2.5 × 10⁷ cm/s in related heterostructures), and superior thermal conductivity relative to its closest III-V analog, gallium arsenide (GaAs).

Molecular Formula InP
Molecular Weight 145.79 g/mol
CAS No. 22398-80-7
Cat. No. B1204736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium phosphide
CAS22398-80-7
Synonymsindium phosphide
Molecular FormulaInP
Molecular Weight145.79 g/mol
Structural Identifiers
SMILESP#[In]
InChIInChI=1S/In.P
InChIKeyGPXJNWSHGFTCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in acid
Slightly soluble in mineral acids

Indium Phosphide (InP) CAS 22398-80-7: Core Material Properties and Strategic Procurement Considerations for High-Frequency and Photonic Applications


Indium phosphide (InP, CAS 22398-80-7) is a binary III-V compound semiconductor characterized by a direct bandgap of approximately 1.35 eV at room temperature and a zinc blende (sphalerite) crystal structure [1]. This material system is distinguished by its high electron mobility (up to ~5400 cm²/V·s in bulk material), high peak electron drift velocity (exceeding 2.5 × 10⁷ cm/s in related heterostructures), and superior thermal conductivity relative to its closest III-V analog, gallium arsenide (GaAs) [2][3]. These intrinsic properties render InP uniquely suited for high-frequency electronic devices operating into the terahertz regime and for photonic devices emitting in the 1.3–1.6 μm wavelength range, which coincides with the minimum loss window of optical fibers [1][4].

Why InP Cannot Be Directly Substituted: Quantitative Differentiators Against GaAs, Si, and SiGe for High-Performance Procurement


Procurement decisions for compound semiconductor substrates and epitaxial wafers cannot rely on simple class-level substitution. While InP shares a III-V compound classification with GaAs, direct quantitative comparison reveals substantial performance deltas in critical device metrics. For instance, the thermal conductivity of InP (0.7 W/cm·K) is approximately 54% higher than that of GaAs (0.455 W/cm·K), directly impacting device thermal management and reliability [1]. Furthermore, the peak electron velocity in the InGaAs/InP material system (~2.5 × 10⁷ cm/s) significantly surpasses that of GaAs-based systems (~1.8 × 10⁷ cm/s), enabling higher frequency operation [2]. Perhaps most critically, InP's direct bandgap of ~1.35 eV uniquely aligns with the 1.55 μm telecommunications window, a wavelength regime where silicon—an indirect bandgap material—is fundamentally incapable of efficient light emission [3]. The evidence presented below quantifies these differentiations across multiple performance dimensions, establishing clear technical criteria for material selection.

Quantitative Differentiation of Indium Phosphide (InP) Against GaAs, Si, and SiGe: A Comparative Evidence Guide


InP vs. GaAs: 54% Higher Thermal Conductivity Enabling Superior Heat Dissipation in High-Power RF Devices

Indium phosphide demonstrates a significantly higher lattice thermal conductivity compared to gallium arsenide, a critical parameter for thermal management in high-power density electronic devices. This material-level advantage directly translates to improved device reliability and performance under high-power operation [1].

Thermal Management RF Power Amplifiers Millimeter-Wave Devices

InP vs. GaAs: 40% Higher Peak-to-Valley Ratio in Gunn Diodes for Improved Oscillator Conversion Efficiency

In Gunn diode applications, the current peak-to-valley ratio in the velocity-field characteristic is a key determinant of oscillator conversion efficiency. InP exhibits a materially higher peak-to-valley ratio than GaAs, providing a theoretical basis for superior oscillator performance in the 26–60 GHz frequency range [1].

Gunn Diodes Oscillators Millimeter-Wave Sources

InP HBT vs. GaAs HBT: Up to 75% Lower Offset Voltage for Reduced Power Dissipation in High-Speed Logic

The DC offset voltage in heterojunction bipolar transistors is a parasitic parameter that contributes to unnecessary power dissipation. InP-based HBTs exhibit substantially lower offset voltages compared to GaAs-based single heterojunction bipolar transistors, enabling more energy-efficient circuit operation [1].

Heterojunction Bipolar Transistor Low-Power Logic DC Characteristics

InP HBT vs. SiGe HBT: 4.4× Higher Breakdown Voltage at Equivalent 100 GHz Cutoff Frequency

The product of breakdown voltage (BVCEO) and cutoff frequency (fT) is a fundamental figure of merit for RF power transistors, representing the trade-off between speed and power handling. InP HBT technology offers a decisive advantage in this parameter over SiGe HBTs at comparable high-frequency performance levels [1].

Heterojunction Bipolar Transistor Breakdown Voltage RF Power Amplifiers

InP HBT: fmax Exceeding 1 THz Enables Circuit Operation Beyond 600 GHz for Next-Generation Wireless and Sensing

The maximum frequency of oscillation (fmax) defines the ultimate high-frequency limit of a transistor technology. State-of-the-art InP double heterojunction bipolar transistors have demonstrated fmax values exceeding 1 THz, a performance benchmark that silicon- and GaAs-based technologies cannot approach [1][2]. This translates to demonstrated integrated circuit operation at frequencies above 600 GHz [2].

Terahertz Electronics Heterojunction Bipolar Transistor Monolithic Microwave Integrated Circuits

InAs/InP Quantum Dot Lasers: 69 A/cm² Threshold Current Density and <150 kHz Linewidth for Energy-Efficient Coherent Optical Communications

For optical communication applications in the C-band (1530–1565 nm) and L-band (1565–1625 nm), InAs quantum dot lasers grown on InP substrates have achieved record-low threshold current densities and ultra-narrow optical linewidths. These metrics are critical for energy efficiency in dense wavelength-division multiplexing systems and for signal integrity in coherent transmission schemes [1][2].

Quantum Dot Lasers Optical Fiber Communications C-Band and L-Band

Optimal Procurement and Deployment Scenarios for Indium Phosphide (InP) Based on Quantified Performance Differentiation


Terahertz (THz) Monolithic Integrated Circuits for 6G Communications and Advanced Sensing

The demonstrated fmax > 1 THz and fT > 500 GHz of scaled InP HBT and HEMT technologies directly enable monolithic integrated circuit operation well above 600 GHz [1]. This performance level is unattainable with SiGe or GaAs platforms, which exhibit fmax ceilings ~2–3× lower [2]. Procurement of InP-based processes is therefore mandatory for developing THz transceivers, high-resolution imaging arrays, and ultra-broadband wireless links envisioned for 6G and beyond.

High-Power Millimeter-Wave Power Amplifiers for Radar and Satellite Communications

The 4.4× higher BVCEO at equivalent 100 GHz fT, combined with 54% higher thermal conductivity, makes InP HBTs uniquely capable of delivering high output power with high efficiency at millimeter-wave frequencies [3]. Demonstrated power-added efficiencies of 36–38% in W-band and power densities exceeding 10 mW/μm² validate InP's selection for next-generation phased-array radar, satellite downlink transmitters, and electronic warfare systems where GaAs and SiGe fail to meet combined power and frequency specifications [4].

Energy-Efficient Coherent Optical Transceivers for Data Center Interconnects and Long-Haul Telecom

The record-low 69 A/cm² threshold current density of InAs/InP quantum dot lasers translates directly to reduced wall-plug power consumption in high-density optical transceivers, a critical metric for data center operators [5]. Simultaneously, the sub-150 kHz optical linewidth of InAs/InP DFB lasers supports advanced coherent modulation formats (e.g., 64-QAM, probabilistic constellation shaping) required for 800G and 1.6T long-haul transmission [6]. These quantifiable advantages justify the procurement of InP-based laser and photonic integrated circuit solutions over alternative material platforms.

High-Reliability Space and Aerospace Electronic Systems

The higher thermal conductivity of InP (0.7 W/cm·K vs. 0.455 W/cm·K for GaAs) and its superior peak-to-valley ratio (3.5 vs. 2.5) contribute to enhanced device reliability and efficiency under extreme operating conditions [7][8]. These material-level advantages, coupled with demonstrated radiation tolerance, make InP the preferred substrate for high-frequency communication payloads, space-based radar, and scientific instrumentation where mission assurance depends on predictable, long-term performance in harsh environments.

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